Acetic acid;3-cyclohexylprop-2-en-1-ol
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Overview
Description
Acetic acid;3-cyclohexylprop-2-en-1-ol is a chemical compound with the molecular formula C11H18O2. It is also known by its IUPAC name, (2E)-3-Cyclohexyl-2-propen-1-ol. This compound is characterized by the presence of a cyclohexyl group attached to a prop-2-en-1-ol moiety, which is further esterified with acetic acid. It is a colorless liquid with a distinct odor and is used in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3-cyclohexylprop-2-en-1-ol typically involves the esterification of 3-cyclohexylprop-2-en-1-ol with acetic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous esterification processes. These processes often involve the use of fixed-bed reactors where the alcohol and acetic acid are passed over a solid acid catalyst. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;3-cyclohexylprop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of acid or base catalysts.
Major Products Formed
Oxidation: Cyclohexylprop-2-enal or cyclohexylprop-2-enoic acid.
Reduction: 3-cyclohexylprop-2-en-1-ol.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Acetic acid;3-cyclohexylprop-2-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of acetic acid;3-cyclohexylprop-2-en-1-ol involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release acetic acid and 3-cyclohexylprop-2-en-1-ol, which can then interact with enzymes and other proteins. The compound may also act as a ligand, binding to specific receptors and modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Acetic acid 2-cyclohexyl-1-methyl-propyl ester: Similar structure but with a methyl group instead of a prop-2-en-1-ol moiety.
Acetic acid 2-methyl-1-phenyl-propyl ester: Contains a phenyl group instead of a cyclohexyl group.
Acetic acid 1-methyl-2-phenyl-propyl ester: Similar ester structure but with different substituents.
Uniqueness
Acetic acid;3-cyclohexylprop-2-en-1-ol is unique due to the presence of both a cyclohexyl group and a prop-2-en-1-ol moiety, which imparts distinct chemical and physical properties. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for various applications .
Properties
CAS No. |
172990-75-9 |
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Molecular Formula |
C11H20O3 |
Molecular Weight |
200.27 g/mol |
IUPAC Name |
acetic acid;3-cyclohexylprop-2-en-1-ol |
InChI |
InChI=1S/C9H16O.C2H4O2/c10-8-4-7-9-5-2-1-3-6-9;1-2(3)4/h4,7,9-10H,1-3,5-6,8H2;1H3,(H,3,4) |
InChI Key |
PCVLASAMFROFNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1CCC(CC1)C=CCO |
Origin of Product |
United States |
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